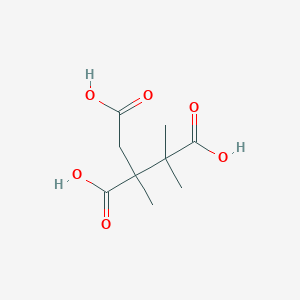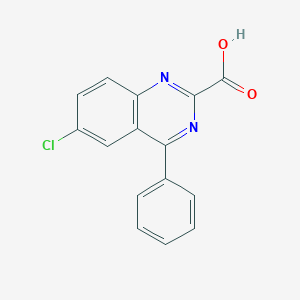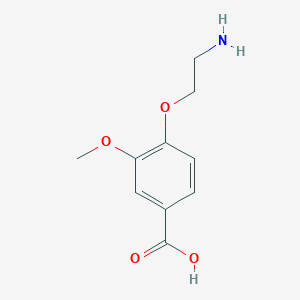
4-(2-氨基乙氧基)-3-甲氧基苯甲酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Aminoethoxy)-3-methoxybenzoic acid is an organic compound with the molecular formula C10H13NO4 It is a derivative of benzoic acid, featuring an aminoethoxy group at the fourth position and a methoxy group at the third position on the benzene ring
科学研究应用
4-(2-Aminoethoxy)-3-methoxybenzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: Utilized in the production of polymers and other materials with specialized properties.
作用机制
Target of Action
Similar compounds such as 2-amino-4-(2-amino-ethoxy)-butyric acid and 4-(2-aminoethoxy)-n-(2,5-diethoxyphenyl)-3,5-dimethylbenzamide have been studied
Mode of Action
A compound with a similar structure, Aminoethoxyvinylglycine (AVG), has been shown to competitively inhibit ACC (1-aminocyclopropane-1-carboxylic acid) synthase , which could suggest a similar mode of action for 4-(2-Aminoethoxy)-3-methoxybenzoic acid.
Biochemical Pathways
A related compound, l-2-amino-4-methoxy-trans-3-butenoic acid (amb), has been found to be produced by pseudomonas aeruginosa through a five-gene cluster specifying amb biosynthesis, probably involving a thiotemplate mechanism
Result of Action
For instance, AVG has been shown to inhibit the biosynthesis of ethylene , which could suggest a similar result of action for 4-(2-Aminoethoxy)-3-methoxybenzoic acid.
Action Environment
It is known that environmental factors can significantly influence the action of similar compounds
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoethoxy)-3-methoxybenzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 3-methoxybenzoic acid.
Etherification: The 3-methoxybenzoic acid undergoes etherification with 2-chloroethanol in the presence of a base such as potassium carbonate to form 3-methoxy-4-(2-hydroxyethoxy)benzoic acid.
Amination: The hydroxy group is then converted to an amino group through a reaction with ammonia or an amine source under suitable conditions, resulting in 4-(2-Aminoethoxy)-3-methoxybenzoic acid.
Industrial Production Methods
In an industrial setting, the production of 4-(2-Aminoethoxy)-3-methoxybenzoic acid may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
4-(2-Aminoethoxy)-3-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of quinones or carboxylic acid derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of various substituted benzoic acid derivatives.
相似化合物的比较
Similar Compounds
4-(2-Aminoethoxy)benzoic acid: Lacks the methoxy group, which can affect its chemical reactivity and biological activity.
3-Methoxybenzoic acid: Lacks the aminoethoxy group, resulting in different chemical properties and applications.
4-(2-Hydroxyethoxy)-3-methoxybenzoic acid:
Uniqueness
4-(2-Aminoethoxy)-3-methoxybenzoic acid is unique due to the presence of both aminoethoxy and methoxy groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
属性
IUPAC Name |
4-(2-aminoethoxy)-3-methoxybenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-14-9-6-7(10(12)13)2-3-8(9)15-5-4-11/h2-3,6H,4-5,11H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDQRTNBCFGCDQU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)OCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80639872 |
Source


|
| Record name | 4-(2-Aminoethoxy)-3-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80639872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1011408-00-6 |
Source


|
| Record name | 4-(2-Aminoethoxy)-3-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80639872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
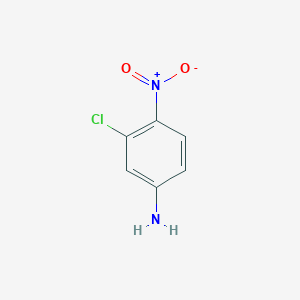
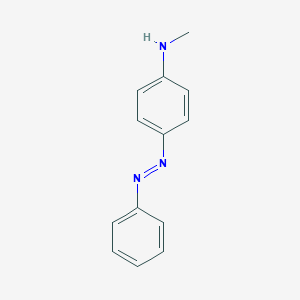
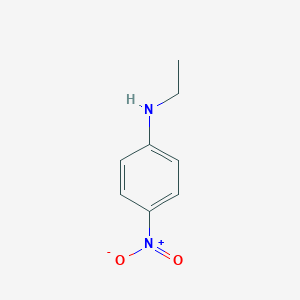


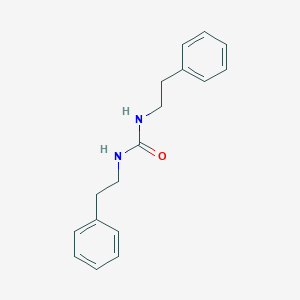
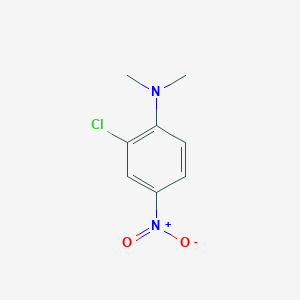
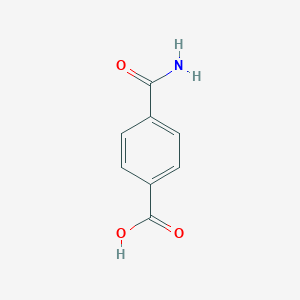
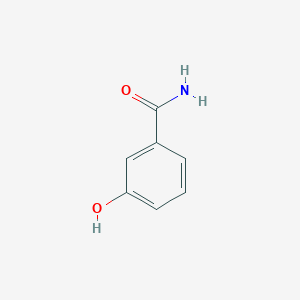

![7-Methanesulfonyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B181213.png)
